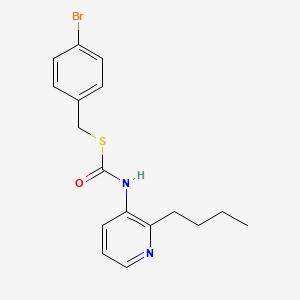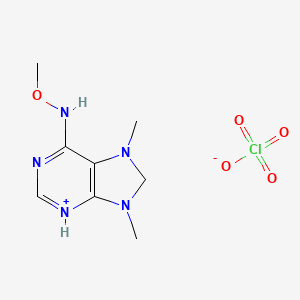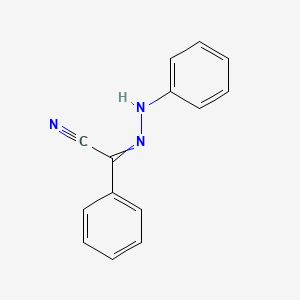
N,N'-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid is a chemical compound with the molecular formula C18H42N4O10. . This compound is characterized by its unique structure, which includes two diethoxypropyl groups attached to a butane-1,4-diamine backbone, and it forms a nitrate salt with nitric acid.
Méthodes De Préparation
The synthesis of N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid typically involves the reaction of 1,4-butanediamine with 3,3-diethoxypropyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with nitric acid to form the nitrate salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving the interaction of amines with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s diethoxypropyl groups may facilitate its binding to specific sites, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid can be compared with other similar compounds such as:
N,N’-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine: This compound has a similar but distinct structure, with dimethoxybenzylidene groups instead of diethoxypropyl groups.
N,N’-bis-trityl-butane-1,4-diamine: Another related compound with trityl groups attached to the butane-1,4-diamine backbone. The uniqueness of N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid lies in its specific functional groups and their effects on its chemical and biological properties.
Propriétés
Numéro CAS |
41365-82-6 |
|---|---|
Formule moléculaire |
C18H42N4O10 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
N,N'-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid |
InChI |
InChI=1S/C18H40N2O4.2HNO3/c1-5-21-17(22-6-2)11-15-19-13-9-10-14-20-16-12-18(23-7-3)24-8-4;2*2-1(3)4/h17-20H,5-16H2,1-4H3;2*(H,2,3,4) |
Clé InChI |
YQZBUFGLBLAANZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCNCCCCNCCC(OCC)OCC)OCC.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


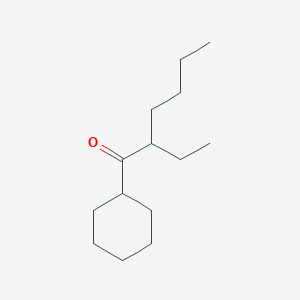
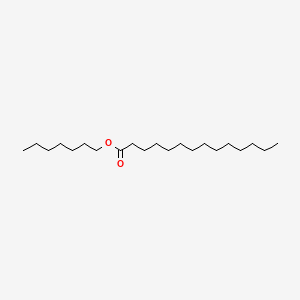

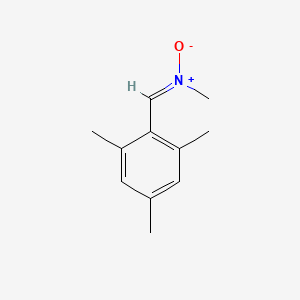
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)
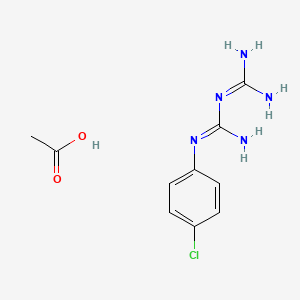


![2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide](/img/structure/B14658544.png)

